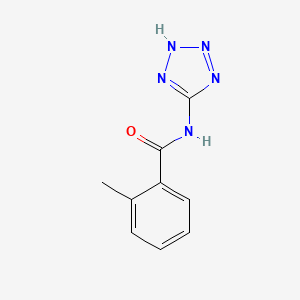

2-methyl-N-(1H-tetrazol-5-yl)benzamide

Descripción

2-methyl-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a methyl group at the ortho position of the benzoyl moiety and a 1H-tetrazole-5-yl substituent on the amide nitrogen. Its molecular formula is C₉H₉N₅O, with a molecular weight of 203.2 g/mol . Key physicochemical properties include a logP of 0.429, logD of -1.808, and a polar surface area of 74.848 Ų, indicating moderate hydrophilicity and compliance with Lipinski’s rule for druglikeness . The compound’s structure (SMILES: Cc1ccccc1C(Nc1nnn[nH]1)=O) positions it as a candidate for pharmacological applications, particularly in targeting G protein-coupled receptors (GPCRs) like GPR35, where tetrazole-containing derivatives have shown enhanced potency .

Propiedades

IUPAC Name |

2-methyl-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-6-4-2-3-5-7(6)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDSKRADSLRTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often involve the in situ generation of hydrazoic acid, which is highly toxic and explosive. This process can be catalyzed by various metals, strong Lewis acids, or amine salts .

Industrial Production Methods

In industrial settings, the production of tetrazole derivatives, including 2-methyl-N-(1H-tetrazol-5-yl)benzamide, often relies on safer and more scalable methods. These methods may include the use of microwave-assisted synthesis, which allows for rapid and efficient reactions under controlled conditions . Additionally, the use of environmentally benign catalysts, such as L-proline, has been explored to minimize the environmental impact of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents are typically required, but tetrazoles show resistance to oxidation.

Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under mild conditions.

Substitution: Nucleophilic substitution reactions often involve the use of halides or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while substitution reactions can produce various substituted tetrazole derivatives .

Aplicaciones Científicas De Investigación

2-methyl-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. Tetrazoles can act as bioisosteres for carboxylic acids, allowing them to mimic the biological activity of carboxyl-containing compounds . This property makes them valuable in drug design, where they can inhibit enzymes or receptors by binding to their active sites .

Comparación Con Compuestos Similares

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives (GPR35 Agonists)

- Compound 56 : N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide

- Compound 63 : Fluoroalkyl-substituted variant

Comparison :

- 2-methyl-N-(1H-tetrazol-5-yl)benzamide lacks halogen or alkoxy substituents, which may explain lower reported potency in GPR35 assays compared to Compounds 56 and 63. However, its simpler structure improves synthetic accessibility.

2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Clofibric Acid Analog)

- Application : Targets dyslipidemia and type 2 diabetes (DMT2).

- Structural Difference: A chlorophenoxy group replaces the benzamide’s methyl substituent.

Comparison :

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide (Antiallergic Agent)

- Activity : Antiallergic effects via histamine inhibition.

- Structural Difference: Formylamino group at the benzamide’s ortho position.

- Synthesis: Derived from 2-amino-N-(1H-tetrazol-5-yl)benzamide .

Comparison :

- The formylamino group introduces additional hydrogen-bonding capacity (logP = -0.3), which may improve target interaction but reduce membrane permeability relative to the methyl-substituted analog .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.